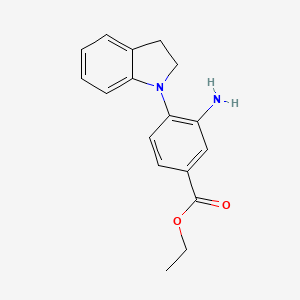![molecular formula C17H28ClNO B1397314 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220019-63-5](/img/structure/B1397314.png)
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, also known as RTI-371, is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.9 g/mol. This compound is primarily used in various scientific experiments due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves several steps, including the formation of the piperidine ring and the attachment of the tert-butylphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical research to study the interactions between small molecules and biological targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: This compound has a similar structure but differs in the position of the tert-butyl group on the phenoxy ring.
2-[2-(2-tert-butylphenoxy)ethyl]piperidine: This compound lacks the hydrochloride group and has a slightly different molecular formula.
The uniqueness of this compound lies in its specific structural features and the resulting physical and chemical properties that make it suitable for various scientific applications.
Properties
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-9-4-5-10-16(15)19-13-11-14-8-6-7-12-18-14;/h4-5,9-10,14,18H,6-8,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORSZSLXCEKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-63-5 | |
| Record name | Piperidine, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)
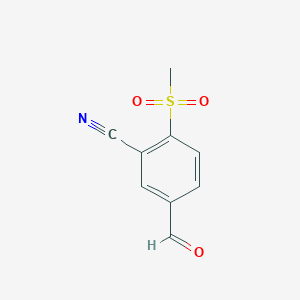
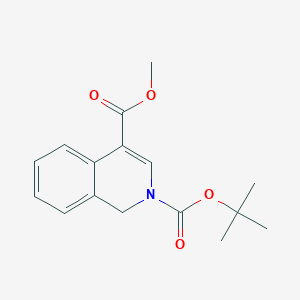

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)

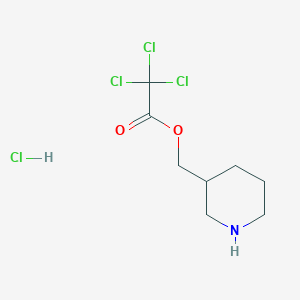
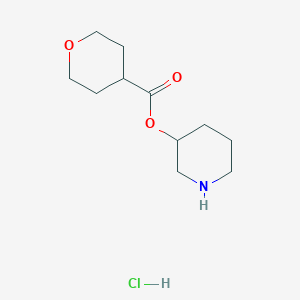
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)

![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)
